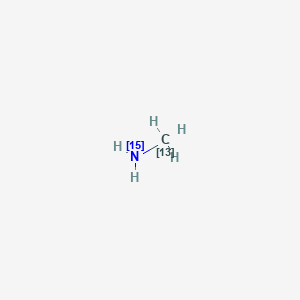

Methylamine-13C,15N

Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a fundamental technique used to follow the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org By replacing common isotopes (like ¹²C and ¹⁴N) with less abundant, stable isotopes (like ¹³C and ¹⁵N), scientists can distinguish the labeled molecules from their naturally occurring counterparts. alfa-chemistry.com This "tracing" is invaluable for elucidating reaction mechanisms, understanding the flow of nutrients in an ecosystem, and mapping complex biochemical networks within a cell. wikipedia.orgnih.gov The use of stable isotopes, such as those in Methylamine-13C,15N, is particularly advantageous as they are non-radioactive and can be safely used in a wide range of experiments, including in vivo studies. nih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these studies, as they can detect the presence and position of these heavier isotopes in various molecules, providing detailed insights into their transformations. alfa-chemistry.com

Scope of Academic Applications for this compound

The primary application of this compound in academic research lies in the field of metabolic flux analysis, particularly in microorganisms. It serves as a powerful probe to simultaneously monitor the assimilation and transformation of carbon and nitrogen.

A significant example of its use is in the study of methylotrophic bacteria, which can utilize single-carbon compounds as their sole source of carbon and energy. In a detailed study on Pseudomonas species MA, the bacterium was grown with this compound as the only source of both carbon and nitrogen. researchgate.net This allowed researchers to track the flow of both elements into the organism's central metabolism in real-time using ¹³C and ¹⁵N NMR spectroscopy. researchgate.net

The research revealed that under conditions of high oxygenation, the ¹³C from methylamine (B109427) was rapidly incorporated into the methyl group of a compound called N-methylglutamate. researchgate.net However, with lower oxygenation, a significant portion of the carbon was also found in the methyl group of γ-glutamylmethylamide. researchgate.net The ¹⁵N label was primarily detected in N-methyl[¹⁵N]glutamate. researchgate.net These findings demonstrated how the organism's metabolism of methylamine is influenced by environmental conditions, such as oxygen availability. researchgate.net

The study provided a detailed map of how Pseudomonas MA processes methylamine, showing the subsequent movement of the ¹³C label into intermediates of the serine assimilation pathway and eventually into glutamate. researchgate.net This dual-labeling approach was crucial in proposing a regulatory role for γ-glutamylmethylamide in managing the organism's internal nitrogen supply. researchgate.net

Below is a table summarizing the key findings from the in vivo NMR study on Pseudomonas species MA using labeled methylamine.

| Experimental Condition | Primary Metabolite for ¹³C Incorporation | Primary Metabolite for ¹⁵N Incorporation | Key Pathway Implicated |

| High Oxygenation | N-methylglutamate | N-methyl[¹⁵N]glutamate | Serine Assimilation Pathway |

| Low Oxygenation | N-methylglutamate & γ-glutamylmethylamide | N-methyl[¹⁵N]glutamate & γ-glutamyl[¹⁵N]methylamide | Regulation of Nitrogen Supply |

| Protein Synthesis Inhibited | - | N-methyl[¹⁵N]glutamate & Amino Nitrogen of Glutamate | - |

The chemical shifts observed in ¹³C NMR spectroscopy are critical for identifying the metabolic products. The following table presents the ¹³C chemical shifts for key intermediates identified during the metabolism of [¹³C]methylamine by Pseudomonas MA.

| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-methyl (ppm) |

| Glutamate | 175.4 | 56.4 | 28.9 | 35.1 | 182.5 | - |

| N-Methylglutamate | 175.4 | 64.9 | 28.1 | 34.6 | 182.5 | 32.5 |

| γ-Glutamylmethylamide | 175.4 | 56.4 | 28.9 | 34.1 | 176.4 | 27.2 |

Historical Context of this compound Utilization in Research

The use of isotopic tracers in biological research has a rich history, dating back to the 1930s with the pioneering work of scientists like Hevesy, who initially used radioisotopes. nih.gov The development and availability of stable isotopes like ¹³C and ¹⁵N, coupled with advancements in analytical technologies like mass spectrometry and NMR, marked a significant turning point. alfa-chemistry.comnih.gov This shift allowed for safer and more detailed investigations into metabolic pathways. nih.gov

While the broader field of isotopic labeling has a long history, the specific use of dual-labeled compounds like this compound is a more recent development, driven by the need for more sophisticated tools to unravel complex metabolic networks. The seminal studies in the latter half of the 20th century laid the groundwork for modern metabolic flux analysis. The ability to perform dual-labeling experiments provides a more comprehensive picture of cellular metabolism by tracking the interconnected pathways of different elements simultaneously. alfa-chemistry.com The detailed investigation into methylamine metabolism in Pseudomonas species MA, published in the early 1990s, stands as a key example of the application and utility of this specific dual-labeled compound in advancing our understanding of microbial biochemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(113C)methan(15N)amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][15NH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745755 | |

| Record name | (~13~C)Methan(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.043 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-71-4 | |

| Record name | (~13~C)Methan(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1449-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies

Strategies for Carbon-13 and Nitrogen-15 Enrichment of Methylamine (B109427)

The primary strategy for enriching methylamine with both ¹³C and ¹⁵N isotopes involves the use of correspondingly labeled precursors in established synthetic routes. Since the methylamine molecule is small, the isotopic labels must be introduced from the starting materials. Common industrial and laboratory syntheses of methylamine can be adapted for this purpose:

Reductive Amination: A common method involves the reaction of formaldehyde (B43269) with an amine. To synthesize Methylamine-13C,15N, ¹³C-labeled formaldehyde would be reacted with ¹⁵N-labeled ammonia (B1221849). A reducing agent is used to convert the intermediate imine to the final amine product.

Reaction with Ammonium (B1175870) Chloride: The reaction between formaldehyde and ammonium chloride is another route. youtube.com Using ¹³C-formaldehyde and ¹⁵N-ammonium chloride as reactants directly incorporates the desired isotopes into the methylamine structure.

Reduction of Nitromethane (B149229): The reduction of nitromethane can yield methylamine. youtube.com Starting with ¹³C,¹⁵N-labeled nitromethane would produce this compound.

The choice of strategy often depends on the availability and cost of the isotopically labeled starting materials.

Advanced Synthetic Routes for this compound

Recent advancements have focused on creating more direct and sustainable methods for synthesizing isotopically labeled compounds, including doubly labeled methylamine.

A groundbreaking approach is the direct electrochemical synthesis of methylamine from inorganic precursors like carbon dioxide (CO₂) and nitrate (B79036) (NO₃⁻). This method provides a sustainable pathway to producing alkylamines under ambient conditions. In a notable study, researchers demonstrated that methylamine could be synthesized in an aqueous medium using a cobalt β-tetraaminophthalocyanine molecular catalyst on carbon nanotubes.

The key C-N bond formation occurs through the condensation of formaldehyde (from CO₂ reduction) and hydroxylamine (B1172632) (from NO₃⁻ reduction). To confirm this pathway, the reaction was performed using isotopically labeled precursors: ¹³CO₂ and K¹⁵NO₃⁻. The resulting methylamine was analyzed by mass spectrometry, which confirmed the incorporation of both ¹³C and ¹⁵N, thereby verifying that the carbon and nitrogen atoms in the product originated from CO₂ and nitrate, respectively. This electrosynthetic method represents a significant advance in sustainable and controlled synthesis of isotopically labeled compounds.

| Parameter | Description | Significance |

|---|---|---|

| Precursors | Carbon Dioxide (CO₂) and Nitrate (NO₃⁻) | Utilizes abundant and inorganic sources for organic synthesis. |

| Isotopic Labels Used | ¹³CO₂ and K¹⁵NO₃⁻ | Confirmed the direct incorporation of carbon and nitrogen from the inorganic precursors into the methylamine product. |

| Catalyst | Cobalt β-tetraaminophthalocyanine on carbon nanotubes | Enables the multi-step cascade reaction at ambient temperature and pressure. |

| Key Intermediates | Formaldehyde (from CO₂) and Hydroxylamine (from NO₃⁻) | The condensation of these two intermediates is the crucial step for C-N bond formation. |

This compound is a valuable precursor for tracing metabolic pathways and as a building block in complex organic synthesis. Its utility is particularly pronounced in studies where the simultaneous tracking of both carbon and nitrogen atoms from a methylamine unit is required.

A prominent example is its use in metabolic studies. Researchers have used ¹³C-labeled and ¹⁵N-labeled methylamine to monitor its metabolism in Pseudomonas species MA in vivo using NMR spectroscopy. researchgate.netnih.gov This bacterium can use methylamine as its sole source of carbon and nitrogen. The study revealed that [¹³C]Methylamine was incorporated into the methyl group of N-methylglutamate. researchgate.netnih.gov Simultaneously, experiments with [¹⁵N]Methylamine showed the label was also incorporated into N-methyl[¹⁵N]glutamate, and under certain conditions, into the methylamide group of gamma-glutamylmethylamide. researchgate.netnih.gov This dual-labeling approach provides an unambiguous way to trace the methylamine moiety as it is incorporated into more complex biological molecules, offering deep insights into metabolic regulation. researchgate.netnih.gov

In synthetic organic chemistry, labeled methylamine can be used in reactions like reductive amination to synthesize larger, more complex amines. pressbooks.pub The presence of the ¹³C and ¹⁵N labels allows chemists to track the atoms through multi-step syntheses and to use techniques like NMR and mass spectrometry to analyze the structure of the final products.

Isotopic Purity and Atom Percent Enrichment Methodologies

Determining the isotopic purity and the atom percent enrichment of this compound is crucial for its effective use as a tracer. These parameters quantify the extent to which the intended ¹³C and ¹⁵N isotopes have replaced the more abundant ¹²C and ¹⁴N isotopes.

Isotopic Purity refers to the proportion of the labeled compound that contains the desired isotopic labels. It is typically determined using high-resolution mass spectrometry (MS) or NMR spectroscopy.

Mass Spectrometry (MS): This is the most common technique. High-resolution MS can distinguish between the mass of this compound (nominal mass of 33) and other isotopic variants (isotopologues), as well as any unlabeled methylamine (nominal mass of 31). By comparing the relative intensities of the corresponding molecular ion peaks, the isotopic purity can be calculated after correcting for the natural abundance of other isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C-NMR and ¹⁵N-NMR can be used. These techniques detect only the specific isotopes, so the presence and structure of the labeled compound can be confirmed. Quantitative NMR can be used to determine the enrichment level.

Atom Percent Enrichment is a measure of the abundance of a particular isotope in a specific atomic position within a molecule, expressed as a percentage. For this compound, separate enrichment values are determined for carbon and nitrogen. The atom percent for ¹³C is calculated as:

Atom % ¹³C = [ (Number of ¹³C atoms) / (Total number of carbon atoms) ] x 100

A similar formula is used for nitrogen. These values are crucial for quantitative studies, such as metabolic flux analysis, where the precise amount of isotope incorporation must be known.

| Methodology | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Determines the distribution of different isotopologues, allowing for calculation of isotopic purity and enrichment. |

| ¹³C NMR Spectroscopy | Detects the nuclear spin of ¹³C isotopes in a magnetic field. | Confirms the position of the ¹³C label and can be used for quantitative analysis of enrichment. |

| ¹⁵N NMR Spectroscopy | Detects the nuclear spin of ¹⁵N isotopes in a magnetic field. | Confirms the position of the ¹⁵N label and provides data on its enrichment level. |

Advanced Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for elucidating molecular structure, dynamics, and interactions. The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into molecules like methylamine (B109427) significantly enhances the capabilities of NMR. nih.govamericanpeptidesociety.org This dual labeling in Methylamine-¹³C,¹⁵N provides a unique spectroscopic handle, enabling a suite of advanced NMR experiments that offer profound insights into its chemical and physical properties. The presence of these NMR-active nuclei with low natural abundance allows for the suppression of background signals and facilitates the use of heteronuclear correlation techniques, which are foundational to modern structural chemistry. nih.gov

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a fingerprint of its position within a molecule. For Methylamine-¹³C,¹⁵N, the analysis of both ¹³C and ¹⁵N chemical shifts provides unambiguous confirmation of its molecular structure.

The ¹³C NMR spectrum of methylamine is characterized by a single resonance, indicating that there is only one unique carbon environment in the molecule. docbrown.info This signal's precise position, or chemical shift, is influenced by the electronegativity of the adjacent nitrogen atom. Similarly, the ¹⁵N NMR spectrum displays a single peak corresponding to the sole nitrogen atom. The values of these chemical shifts are measured relative to a standard reference compound, such as tetramethylsilane (TMS) for ¹³C or liquid ammonia (B1221849) for ¹⁵N. docbrown.inforesearchgate.net

In vivo NMR studies using [¹³C]Methylamine and [¹⁵N]Methylamine have demonstrated how these labeled compounds are metabolized by organisms like Pseudomonas species. The labels allow for the tracing of the carbon and nitrogen atoms as they are incorporated into various biomolecules, with the chemical shifts of the resulting products identifying them as N-methylglutamate, gamma-glutamylmethylamide, and others. nih.gov Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can predict absolute shieldings which correlate well with experimental ¹³C and ¹⁵N chemical shifts, further aiding in structural verification. researchgate.net

Table 1: Representative Chemical Shifts for the Methylamine Structure

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹³C | CH₃-N | ~28.3 | CDCl₃ |

Note: Chemical shift values can vary depending on solvent, pH, and temperature. The ¹⁵N value is an approximation based on typical ranges for primary amines.

Spin-spin coupling, or J-coupling, is an indirect interaction between nuclear spins that is mediated by the bonding electrons. The magnitude of this coupling, expressed in Hertz (Hz) as the coupling constant (J), provides valuable information about bonding connectivity and geometry. wikipedia.org In Methylamine-¹³C,¹⁵N, several key J-couplings can be analyzed.

The most informative coupling in this isotopically labeled molecule is the one-bond coupling between the directly attached ¹³C and ¹⁵N nuclei, denoted as ¹J(¹³C,¹⁵N). This coupling provides direct evidence of the C-N bond. cdnsciencepub.com Additionally, one-bond couplings between carbon and its attached protons (¹J(¹³C,¹H)) and between nitrogen and its attached protons (¹J(¹⁵N,¹H)) are readily measured. Longer-range couplings, such as the two-bond coupling between the methyl protons and the nitrogen nucleus (²J(¹H,¹⁵N)), can also be observed and provide further structural confirmation.

Theoretical studies have been conducted to calculate the various spin-spin coupling constants in methylamine, with results generally showing good agreement with experimental values. mdpi.com The analysis of these couplings is a cornerstone of structural verification, as the presence and magnitude of specific J-couplings can definitively establish the bonding framework of the molecule. nih.gov For instance, the observation of a ¹J(¹³C,¹⁵N) coupling constant of a specific magnitude confirms the direct linkage between the labeled carbon and nitrogen atoms.

Table 2: Key Spin-Spin Coupling Constants (J-Couplings) in Methylamine

| Coupling | Type | Typical Magnitude (Hz) |

|---|---|---|

| ¹J(¹³C,¹H) | One-bond | ~140-145 |

| ¹J(¹⁵N,¹H) | One-bond | ~60-65 |

| ¹J(¹³C,¹⁵N) | One-bond | ~4-5 |

Note: The sign of J-couplings can also be determined; for example, ¹J(¹⁵N,¹³C) and ¹J(¹⁵N,¹H) in methylamine are known to be negative. cdnsciencepub.com

Isotopic labeling is a powerful tool for investigating molecular dynamics, including conformational changes and internal motions. sigmaaldrich.com For Methylamine-¹³C,¹⁵N, NMR relaxation studies can provide insights into the rotational dynamics around the C-N bond and the rate of proton exchange on the amine group.

Furthermore, temperature-dependent NMR studies of Methylamine-¹³C,¹⁵N can reveal information about energy barriers to internal rotation and can be used to monitor dynamic processes like the inversion of the nitrogen atom and the exchange of the amine protons with solvent or other molecules. These studies are critical for a complete understanding of the molecule's behavior in solution.

The presence of both ¹³C and ¹⁵N labels allows for the application of powerful multi-dimensional NMR experiments that correlate these nuclei with each other and with protons.

Heteronuclear Single Quantum Coherence (HSQC) is a highly sensitive 2D NMR experiment that correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. libretexts.org For Methylamine-¹³C,¹⁵N, an HSQC experiment provides a correlation map showing which protons are bonded to which heavy atoms.

Two primary HSQC spectra can be acquired:

¹H-¹³C HSQC: This spectrum would show a single cross-peak, correlating the chemical shift of the three equivalent methyl protons with the chemical shift of the ¹³C nucleus to which they are attached. hmdb.ca This definitively confirms the C-H connectivity of the methyl group.

¹H-¹⁵N HSQC: This spectrum would display a single cross-peak that connects the chemical shift of the two equivalent amine protons with the chemical shift of the ¹⁵N nucleus. This confirms the N-H connectivity of the amine group.

The HSQC experiment is significantly more sensitive than direct observation of ¹³C or ¹⁵N and is invaluable for assigning resonances and confirming the basic structure of the molecule. patsnap.comlibretexts.org

While HSQC reveals one-bond correlations, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is designed to show correlations between nuclei that are separated by two or three bonds (and sometimes more). ceitec.czlibretexts.org This technique is crucial for piecing together the complete carbon-nitrogen framework of a molecule by identifying longer-range connectivities.

For Methylamine-¹³C,¹⁵N, an HMBC experiment would be particularly useful for confirming the connectivity between the methyl group and the nitrogen atom. The spectrum would show a cross-peak correlating the chemical shift of the methyl protons (¹H) with the chemical shift of the nitrogen nucleus (¹⁵N). nih.gov This correlation occurs over two bonds (¹H-C-¹⁵N) and provides unequivocal evidence that the methyl group is bonded to the nitrogen atom. The HMBC experiment is a powerful complement to HSQC for the complete structural assignment of molecules. ceitec.cz

Specialized NMR Techniques in Conjunction with Methylamine-13C,15N

Transverse Relaxation-Optimized Spectroscopy (TROSY)

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment designed to study large macromolecules, such as proteins, that would otherwise be challenging to analyze due to signal broadening. wikipedia.org In large molecules, the nuclear signals decay rapidly, a phenomenon known as fast transverse relaxation (T₂), which leads to wide, poorly resolved peaks in the NMR spectrum. wikipedia.org

The TROSY technique mitigates this issue by exploiting the constructive interference between two primary relaxation mechanisms: dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). wikipedia.orgethz.ch By carefully selecting specific components of the NMR signal, the experiment can effectively cancel out these relaxation effects, resulting in significantly sharper and more intense peaks. wikipedia.org This enhancement in both resolution and sensitivity is crucial for studying the structure and dynamics of large biomolecular complexes. wikipedia.org

The application of TROSY is particularly effective when studying molecules uniformly or selectively labeled with ¹³C and ¹⁵N. While TROSY is not typically applied to a small molecule like methylamine in isolation, it becomes highly relevant when Methylamine-¹³C,¹⁵N is used as a tracer to probe its interactions with a large biomolecule. For instance, if labeled methylamine binds to a large enzyme, the ¹³C and ¹⁵N nuclei can be observed using TROSY-based experiments to characterize the binding site and dynamics of the interaction. The technique is optimized at high magnetic fields where the CSA and DD relaxation mechanisms can be effectively balanced. wikipedia.org

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for elucidating the molecular structure and dynamics of non-crystalline or immobile samples. nih.govresearchgate.net Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR experiments are designed to measure or suppress these interactions to gain structural information. nih.gov

The use of isotopic labels such as ¹³C and ¹⁵N is often essential in ssNMR for several reasons. It significantly enhances spectral sensitivity, as these nuclei can be directly observed without the overwhelming background signal from their more abundant isotopes. st-andrews.ac.uk Furthermore, labeling distinguishes the molecule of interest from a complex, unlabeled matrix, such as a lipid membrane or brain tissue. st-andrews.ac.uk Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to improve resolution and transfer polarization from abundant spins (like ¹H) to rare spins (like ¹³C and ¹⁵N), respectively, thereby boosting signal intensity. nih.gov

For Methylamine-¹³C,¹⁵N, ssNMR could be applied to:

Characterize Binding Sites: If Methylamine-¹³C,¹⁵N is bound to a protein that is then studied in a solid or aggregated state (e.g., amyloid fibrils or membrane proteins), ssNMR can provide precise distance and torsion angle constraints to define the binding pocket's geometry. meihonglab.com

Study Molecular Conformation: The conformation of methylamine when incorporated into a solid matrix or a self-assembled peptide structure can be investigated. nih.govresearchgate.net

Probe Dynamics: ssNMR can be used to understand the dynamics of the labeled methylamine within its environment, revealing information about its mobility and interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry techniques are fundamental for analyzing isotopically labeled compounds, providing high sensitivity and precise quantification of isotope incorporation.

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique used to measure the relative abundance of stable isotopes in a given sample with extremely high precision. It provides an "isotope fingerprint" that can be used to trace the origin, synthetic pathway, or metabolic fate of a compound. forensics.org.my By measuring the precise ¹³C/¹²C and ¹⁵N/¹⁴N ratios, IRMS can differentiate between samples that are chemically identical but have different isotopic compositions. forensics.org.mynih.gov

In the context of Methylamine-¹³C,¹⁵N, IRMS would be the definitive method to quantify the level of enrichment of the heavy isotopes. This is crucial for tracer studies to determine the extent of dilution of the labeled compound within a system. For example, IRMS has been successfully used to profile methylamphetamine by analyzing the δ¹³C and δ¹⁵N values of its precursors, allowing for the determination of their synthetic origin. forensics.org.mynih.gov A similar approach could be applied to track the source or reactions of methylamine in forensic or environmental contexts.

Hyphenated Techniques in IRMS (e.g., GC-IRMS, LC-IRMS)

To perform compound-specific isotope analysis on complex mixtures, IRMS is often coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.netanchem.pl

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): In this setup, a complex mixture is first separated into its individual components by the GC. thermofisher.com As each compound elutes from the GC column, it is quantitatively converted into simple gases (e.g., CO₂ for carbon analysis, N₂ for nitrogen analysis) in an online combustion interface. thermofisher.comucdavis.edu These gases are then introduced into the IRMS to determine their specific isotopic ratios. thermofisher.com For polar, non-volatile compounds like methylamine, a derivatization step is often required to make them suitable for GC analysis. ucdavis.eduub.edu

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): This technique is suited for analyzing polar and thermally labile compounds that are not amenable to GC. ub.edu The LC separates the components of a liquid sample, and a specialized interface is used to convert the eluting compounds into measurable gases for isotopic analysis by the IRMS. LC-IRMS and GC-IRMS can be used as complementary methods for dual-element isotope analysis (e.g., ¹³C and ¹⁵N) of a target analyte. ub.edu

These hyphenated techniques would allow researchers to isolate Methylamine-¹³C,¹⁵N from a complex biological or environmental matrix (e.g., cell extracts, water samples) and precisely measure its isotopic enrichment, providing unambiguous data for tracer studies.

Table 1: Comparison of Hyphenated IRMS Techniques for Methylamine-¹³C,¹⁵N Analysis

| Feature | GC-IRMS | LC-IRMS |

|---|---|---|

| Principle | Separates volatile compounds before combustion and isotopic analysis. | Separates liquid-phase compounds before conversion and isotopic analysis. |

| Applicability to Methylamine | Requires chemical derivatization to increase volatility. | Directly applicable for polar compounds in aqueous solutions. |

| Typical Isotope Measured | δ¹³C, δ¹⁵N | Primarily δ¹³C; δ¹⁵N is more challenging but feasible. |

| Advantages | High chromatographic resolution for complex mixtures of volatile compounds. | Ideal for polar, non-volatile, or thermally sensitive compounds. |

| Limitations | Derivatization step can introduce isotopic fractionation if not quantitative. | Lower resolution than GC; interface technology is more complex. |

Other Advanced Spectroscopic Techniques for Labeled Tracers

Beyond the core techniques of TROSY, ssNMR, and IRMS, the dual labeling in Methylamine-¹³C,¹⁵N enables its use in other advanced spectroscopic methods for metabolic and structural studies.

One of the most direct applications is in in vivo NMR studies. A notable study on Pseudomonas species MA utilized both ¹³C and ¹⁵N NMR to simultaneously monitor the metabolism of methylamine as the sole source of carbon and nitrogen. nih.gov The research tracked the incorporation of the ¹³C label into N-methylglutamate and intermediates of the serine assimilation pathway, while the ¹⁵N label was traced into N-methyl[¹⁵N]glutamate and, under certain conditions, into γ-glutamylmethylamide. nih.gov This work demonstrates the power of dual labeling to map metabolic pathways in living cells in real time.

Table 2: Key Findings from in vivo NMR Study of Methylamine-¹³C,¹⁵N Metabolism

| Isotopic Label | Observed Metabolites | Conditions / Notes |

|---|---|---|

| ¹³C | N-methylglutamate | Rapid incorporation under high oxygenation. |

| γ-glutamylmethylamide | Significant incorporation at lower oxygenation rates. | |

| Serine pathway intermediates, Glutamate | Observed at later time points. | |

| ¹⁵N | N-methyl[¹⁵N]glutamate | Primary labeled product. |

| γ-glutamyl[¹⁵N]methylamide | Observed at lower oxygenation rates. | |

| [¹⁵N]Glutamate (amino group) | Detected when protein synthesis was inhibited. |

Furthermore, advanced NMR pulse sequences can be employed to specifically filter for signals from ¹³C-¹⁵N labeled moieties. For example, ¹⁵N-edited ¹H-¹³C correlation spectroscopy can be used to simplify complex NMR spectra of biological extracts. acs.org This technique selectively detects only those ¹³C atoms that are bonded to a ¹⁵N atom, effectively filtering out signals from all other unlabeled molecules and providing a clear window into the metabolism of the ¹³C,¹⁵N-labeled tracer. acs.org Such methods are invaluable for metabolite identification and metabolic flux analysis in complex biological systems. alfa-chemistry.com

Mechanistic and Pathway Elucidation Studies

Biochemical Pathway Mapping and Metabolic Flux Analysis

The use of Methylamine-¹³C,¹⁵N has been instrumental in mapping the metabolic pathways of methylamine (B109427) in various microorganisms and quantifying the flow of metabolites through these pathways, a process known as metabolic flux analysis.

In vivo Tracing of Carbon and Nitrogen Metabolism in Microorganisms

Stable isotope tracing with Methylamine-¹³C,¹⁵N allows for the in vivo monitoring of carbon and nitrogen flow in microorganisms that utilize methylamine as a sole source of these essential elements. A seminal study on Pseudomonas species MA demonstrated the utility of this approach using ¹³C and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy to observe the metabolic fate of isotopically labeled methylamine in real-time. researchgate.netnih.gov

In this research, the bacterium was supplied with either [¹³C]methylamine or [¹⁵N]methylamine. The ¹³C label was rapidly incorporated into the methyl group of N-methylglutamate, especially under conditions of high oxygenation. researchgate.netnih.gov This initial step highlights the primary assimilation pathway. As metabolism progressed, the ¹³C label was further traced to intermediates of the serine assimilation pathway, with glutamate, derived from the tricarboxylic acid (TCA) cycle, being a major end product. researchgate.netnih.gov

Simultaneously, the ¹⁵N label from [¹⁵N]methylamine was primarily detected in N-methyl[¹⁵N]glutamate. researchgate.netnih.gov Under conditions where protein synthesis was inhibited, the ¹⁵N label was also observed in the amino nitrogen of glutamate, providing direct evidence of the nitrogen transfer reactions. researchgate.netnih.gov

A similar investigation in the methylotrophic yeast Hansenula polymorpha using [¹³C]methylamine revealed that the carbon from methylamine was assimilated into trehalose (B1683222) and glycerol. This indicates a distinct metabolic routing of the methylamine carbon in yeast compared to bacteria.

Identification of Labeled Metabolic Intermediates and End Products

A key advantage of using dual-labeled substrates is the precise identification of metabolic intermediates and final products. In the Pseudomonas MA study, several key labeled compounds were identified, providing a snapshot of the metabolic network.

Under lower oxygenation, a significant portion of the [¹³C]methylamine was found in the methyl group of γ-glutamylmethylamide. researchgate.netnih.gov Correspondingly, under these conditions, the ¹⁵N label was detected in the methylamide group of γ-glutamylmethylamide, in addition to its incorporation into N-methylglutamate. researchgate.netnih.gov This dual-labeling approach confirmed that the entire methylamine moiety was incorporated into this compound.

Conversely, other potential intermediates such as 5-hydroxy-N-methylpyroglutamate and N-methyl-α-ketoglutaramate were not detected in significant amounts, suggesting they are not major players in the primary metabolic pathway under the studied conditions. researchgate.netnih.gov

The primary labeled metabolic intermediates and end products identified in Pseudomonas species MA are summarized in the interactive table below.

| Labeled Compound | Isotopic Label (¹³C) | Isotopic Label (¹⁵N) | Metabolic Role |

| N-methylglutamate | Methyl group | N-methyl group | Primary assimilation intermediate |

| γ-glutamylmethylamide | Methyl group | Methylamide group | Intermediate under low oxygen |

| Glutamate | Carbon skeleton | Amino nitrogen | Major end product |

| Serine Pathway Intermediates | Carbon skeleton | Not specified | Assimilation pathway components |

Organic Reaction Mechanism Investigations using Isotopic Labeling

The application of Methylamine-¹³C,¹⁵N extends beyond biochemical pathways to the elucidation of organic reaction mechanisms. By tracing the isotopic labels through a chemical transformation, the precise movement of atoms and the nature of intermediate species can be determined.

A notable example is the investigation of the reaction mechanism of aromatic amine dehydrogenase (AADH), a quinoprotein that catalyzes the oxidative deamination of primary amines. uea.ac.uk Using ¹³C- and ¹⁵N-NMR spectroscopy, the reaction of AADH with methylamine was monitored. uea.ac.uk

The studies revealed that the products of the reductive half-reaction are formaldehyde (B43269) hydrate (B1144303) and a reduced aminoquinol (B1667108) form of the tryptophan tryptophylquinone (TTQ) cofactor. uea.ac.uk Crucially, the ¹⁵N label from methylamine was found to be covalently bound to the reduced TTQ cofactor, confirming that the substrate's nitrogen atom becomes part of the enzyme's modified cofactor during the catalytic cycle. uea.ac.uk This finding is consistent with a Ping Pong kinetic mechanism and an aminotransferase-type chemical reaction. uea.ac.uk

Furthermore, comparison of the ¹⁵N-NMR spectra of the aminoquinol TTQ intermediates from AADH and methylamine dehydrogenase (MADH) showed distinct chemical shifts for the substrate-derived nitrogen. This suggests that the electronic environment of the active site in each enzyme influences the properties of the intermediate. uea.ac.uk

The key findings from the investigation of the aromatic amine dehydrogenase reaction with labeled methylamine are presented in the interactive table below.

| Reactant/Intermediate/Product | Isotopic Label | Method of Detection | Mechanistic Insight |

| [¹³C]Methylamine | ¹³C | ¹³C-NMR | Tracing the carbon atom |

| [¹⁵N]Methylamine | ¹⁵N | ¹⁵N-NMR | Tracing the nitrogen atom |

| Formaldehyde hydrate | ¹³C | ¹³C-NMR | Identification of the carbon-containing product |

| Reduced aminoquinol TTQ cofactor | ¹⁵N | ¹⁵N-NMR | Covalent binding of substrate nitrogen to the cofactor |

Bioconversion and Environmental Transformation Studies of Labeled Compounds

While direct studies on the bioconversion and environmental fate of dual-labeled Methylamine-¹³C,¹⁵N are not extensively documented, the principles of isotopic labeling are widely applied in environmental science to trace the transformation of contaminants. Based on the known environmental behavior of methylamine and the methodologies used for other nitrogenous compounds, a framework for such studies can be outlined.

Methylamine is known to be biodegradable in soil and water, serving as a carbon and nitrogen source for various microorganisms. It is also expected to volatilize from soil and water surfaces. Isotopic labeling would be a definitive tool to track these processes.

In a hypothetical study, soil or water microcosms could be amended with Methylamine-¹³C,¹⁵N. Over time, samples of soil, water, and air could be analyzed to trace the distribution of the ¹³C and ¹⁵N labels.

Biodegradation: The incorporation of ¹³C into microbial biomass and ¹³CO₂ would provide a direct measure of methylamine mineralization and its use as a carbon source. The incorporation of ¹⁵N into microbial biomass and other nitrogenous compounds, such as ammonia (B1221849) and nitrate (B79036), would delineate the nitrogen cycling pathways.

Volatilization: The detection of Methylamine-¹³C,¹⁵N in the headspace of the microcosms would quantify the rate of volatilization.

Sorption: Analysis of the ¹³C and ¹⁵N content in soil or sediment particles would determine the extent of sorption.

By employing techniques like Isotope Ratio Mass Spectrometry (IRMS), the fate of the labeled methylamine could be precisely quantified, providing valuable data for environmental risk assessment and bioremediation strategies.

Applications in Biomolecular Research

Isotopic Labeling for Protein NMR Studies

NMR spectroscopy is a cornerstone technique for determining the structure, dynamics, and interactions of proteins at an atomic level. The strategic use of isotopically labeled compounds like methylamine-13C,15N significantly enhances the capabilities of NMR, especially for large and complex protein systems.

While this compound itself is a commercially available labeled compound nih.govsigmaaldrich.comcortecnet.comsigmaaldrich.combiorxiv.org, its role in achieving specific methyl labeling of amino acids often involves its use as a precursor in the synthesis of labeled amino acids or their metabolic intermediates. For instance, labeled α-keto acids, such as α-ketoisovalerate and α-ketobutyrate, are commonly used as biosynthetic precursors to introduce ¹³C-labeled methyl groups into valine, leucine (B10760876), and isoleucine residues during protein expression nih.govunl.ptoup.comnrao.eduisotope.comnih.govcortecnet.com. The ¹⁵N label from methylamine (B109427) can also be incorporated into the protein's nitrogenous components, aiding in studies of nitrogen metabolism and protein synthesis researchgate.netckisotopes.com. The commercial availability of this compound underscores its importance in the supply chain for these labeling strategies, providing the fundamental labeled building blocks necessary for creating enriched amino acids and precursors cortecnet.comsigmaaldrich.comresearchgate.net.

The production of isotopically labeled proteins for NMR studies typically relies on microbial expression systems, most commonly Escherichia coli (E. coli), or eukaryotic systems like mammalian and insect cells cortecnet.comisotope.comckisotopes.comprotein-nmr.org.ukmdpi.comnih.gov. These systems are cultivated in minimal media supplemented with stable isotopes. For uniform ¹⁵N and ¹³C labeling, media are prepared using ¹⁵N-ammonium salts as the sole nitrogen source and ¹³C-glucose as the carbon source, often in heavy water (D₂O) to achieve deuteration unl.ptprotein-nmr.org.ukmdpi.comnih.gov.

For methyl-specific labeling, the ¹³C-labeled precursors or amino acids are added to the culture media prior to protein induction nih.govunl.ptoup.comnrao.eduisotope.comnih.gov. For example, the addition of ¹³C-labeled α-ketoisovalerate to the media allows for the incorporation of ¹³C-labeled methyl groups into valine and leucine residues unl.ptnrao.edunih.gov. This compound is recognized as a suitable compound for protein expression, indicating its direct or indirect application in these production processes sigmaaldrich.com. The development of auto-induction media and cell-free protein synthesis systems further streamlines the production of high yields of labeled proteins, making these advanced techniques more accessible isotope.comckisotopes.com.

Isotopic Labeling for Nucleic Acid (DNA/RNA) NMR Studies

NMR spectroscopy is also a powerful technique for characterizing the structure and dynamics of nucleic acids. The incorporation of ¹³C and ¹⁵N isotopes into DNA and RNA molecules provides crucial spectral resolution and allows for detailed assignments.

Methylamine plays a role in the chemical synthesis of isotopically labeled nucleic acid components. Specifically, aqueous methylamine has been utilized in the deprotection step for preparing ¹³C-methylated nucleosides, such as 6-N-([¹³C]methyl)adenine and 2-N-([¹³C]methyl)guanine, which are then incorporated into oligonucleotides for NMR studies biorxiv.orgoup.com. This process allows for site-specific labeling, enabling the investigation of local structural features and dynamics within DNA and RNA molecules. For instance, the ¹³C chemical shift of the methyl group in N-methylguanine has been shown to be sensitive to duplex formation, serving as a useful local probe.

Uniform ¹³C and ¹⁵N labeling of DNA and RNA oligonucleotides is typically achieved through enzymatic synthesis, where labeled deoxynucleotides or ribonucleotides (dNTPs/rNTPs) are incorporated by DNA or RNA polymerases. These labeled nucleotide precursors are often derived from microorganisms grown on ¹³C and ¹⁵N nutrient sources or synthesized chemically.

Membrane Protein Structural and Dynamic Studies

Membrane proteins are notoriously challenging to study due to their hydrophobic nature and integration into lipid bilayers. Methyl-specific labeling strategies, which leverage the favorable NMR properties of methyl groups, are particularly beneficial for these systems researchgate.netnih.govnih.gov. By introducing ¹³C-labeled methyl groups into perdeuterated membrane proteins, researchers can overcome spectral overlap and sensitivity issues, enabling high-resolution structural and dynamic studies researchgate.netnih.gov. While direct applications of this compound in specific membrane protein labeling protocols are not extensively detailed in the provided literature, its general availability as a ¹³C,¹⁵N-labeled compound positions it as a potential source for the synthesis of labeling precursors used in these studies sigmaaldrich.comcortecnet.comsigmaaldrich.combiorxiv.orgresearchgate.net. Furthermore, the prospect of high-resolution solid-state NMR on uniformly ¹⁵N- and [¹³C,¹⁵N]-labeled membrane proteins highlights the broader importance of such labels in this field protein-nmr.org.uk.

Investigation of Ligand-Biomolecule Interactions

NMR spectroscopy is a powerful technique for characterizing the interactions between ligands and biomolecules, such as proteins and nucleic acids. By monitoring changes in NMR signals (e.g., chemical shift perturbations) of isotopically labeled biomolecules upon ligand binding, researchers can identify binding sites, determine binding modes, and study the kinetics and thermodynamics of these interactions. The use of ¹³C and ¹⁵N labeling, often achieved through uniformly or selectively labeled proteins, is crucial for obtaining detailed information, especially for larger systems. While specific studies directly employing this compound for ligand-biomolecule interaction studies were not found, the general utility of ¹³C and ¹⁵N labeled biomolecules, which can be synthesized using precursors derived from or related to this compound, is well-established. For example, ¹³C and ¹⁵N NMR studies have been used to elucidate enzyme-bound intermediates and ligand structures.

Astrochemical and Extraterrestrial Origins Research

Detection and Abundance in Interstellar and Circumstellar Environments

Methylamine (B109427) (CH₃NH₂) has been identified in the interstellar medium (ISM), with its initial detection dating back nearly five decades. Observations of its rotational transitions confirmed its presence in the high-mass star-forming region Sagittarius B2 (Sgr B2) and Orion A. astrochymist.orgresearchgate.netarxiv.org For a considerable time, Sgr B2, particularly its hot molecular cores Sgr B2(N) and Sgr B2(M), remained the primary location for secure detections of methylamine. researchgate.net

Recent advancements in observational capabilities, such as the Re-exploring Molecular Complexity with ALMA (ReMoCA) imaging spectral line survey, have provided more precise abundance measurements. In the main hot core of Sgr B2(N), the abundance of methylamine was determined to be 0.07 relative to methanol. researchgate.net While methylamine has been identified in the ISM, its isotopologues containing both ¹³C and ¹⁵N are studied through the analysis of the individual isotopic ratios in various extraterrestrial samples. astrochemistry.org

Isotopic Ratios (e.g., ¹³C/¹²C, ¹⁴N/¹⁵N) in Astrophysical Contexts

The study of isotopic ratios in meteoritic organic compounds provides crucial insights into the chemical inventory of the early Solar System and prebiotic chemical pathways. Most amino acids found in meteorites are enriched in heavier isotopes like deuterium (B1214612) (D), ¹³C, and ¹⁵N compared to their terrestrial counterparts, suggesting their origins in cold interstellar environments. nasa.gov

Analyses of the Murchison meteorite have revealed significant enrichments in the heavier isotopes for a range of organic molecules. The volatile bases, including aliphatic amines, show substantial enrichments with δ¹³C values of +22‰ and δ¹⁵N values of +93‰. nih.gov Specifically for methylamine extracted from the Murchison meteorite, the δ¹³C value is notably enriched compared to glycine (B1666218) found in the same meteorite. acs.org This isotopic relationship may suggest that methylamine could have formed from the hydrogenation of methanimine (B1209239) that was a precursor in the synthesis of glycine. acs.org

The nitrogen isotopic composition of various soluble organic compounds in the Murchison meteorite falls within a relatively narrow range, with δ¹⁵N values around +94 ± 8%. This consistency supports the hypothesis of their formation, or the formation of their precursors, through interstellar chemistry. nih.gov While ammonia (B1221849) in the meteorite has a δ¹⁵N value of +69‰, it is inferred that the amines, including methylamine, possess a higher δ¹⁵N value of >93‰. nih.gov The carbon isotopic compositions of aliphatic monoamines in the Murchison meteorite show δ¹³C values ranging from +21‰ to +129‰. nasa.gov

A comparative analysis of δ¹³C values in different meteorites reveals interesting trends. In the Murchison, LEW 90500, LON 94101, and Orgueil meteorites, methylamine was found to be more ¹³C-enriched than glycine. acs.org However, the opposite was observed in the CM1/2 chondrite ALH 83100 and two CR2 chondrites, highlighting the complexity of parent body processes in influencing the final isotopic composition of these molecules. acs.org

The following table summarizes the isotopic data for methylamine and related compounds in the Murchison meteorite:

| Compound/Fraction | Isotopic Ratio Measurement | Value |

| Volatile Bases (inc. amines) | δ¹³C | +22‰ |

| Volatile Bases (inc. amines) | δ¹⁵N | +93‰ |

| Inferred Amines | δ¹⁵N | >93‰ |

| Total Amino Acids | δ¹⁵N | +94‰ |

| Ammonia | δ¹⁵N | +69‰ |

Role in Prebiotic Chemistry and the Origin of Life Studies

Methylamine is considered a significant molecule in the context of prebiotic chemistry and the origin of life. Its presence in extraterrestrial samples, such as comets and meteorites, supports the hypothesis that these bodies could have been an important source of prebiotic organic carbon and nitrogen on the early Earth. astrochemistry.org The chemical pathways leading to the formation of essential biomolecules like amino acids and nucleic acids are a central focus of origin of life research. nasa.gov

Both glycine and methylamine are water-soluble organic compounds found in meteorites that offer insights into the chemical processes that occurred before and during the formation of the Solar System. acs.org The study of their synthetic origins is crucial, as they are structurally related to amino acids. nasa.gov Methylamine is considered a potential interstellar precursor to the amino acid glycine. researchgate.net

Several plausible synthetic pathways for the formation of glycine and methylamine in meteorites have been examined, which depend on the abundance of precursor molecules and the degree of aqueous and thermal processing within the parent body. acs.org The discovery of a new set of chemical reactions that can generate amino acids and DNA building blocks from simple molecules like cyanide, ammonia, and carbon dioxide, which were likely present on the early Earth, further underscores the importance of simple organic molecules in prebiotic synthesis. nasa.gov

Analysis of Extraterrestrial Samples (e.g., Meteorites, Comets)

The analysis of extraterrestrial materials provides direct evidence of the presence and characteristics of prebiotic molecules. The Murchison meteorite, a carbonaceous chondrite, has been a particularly rich source of information. A diverse suite of structural isomers of aliphatic monoamines has been identified in Murchison, with methylamine and ethylamine (B1201723) being the most abundant. nasa.gov The concentration of these amines generally decreases as the carbon number increases. nasa.gov

In the Orgueil (CI1) meteorite, a very high abundance of methylamine was found, measuring 331.5 ± 0.5 nmol/g. This concentration is nearly four times higher than that reported in the Murchison meteorite (85.1 ± 7.7 nmol/g). usra.edu In Orgueil, methylamine constitutes 84% of the total amine content, compared to 54% in Murchison. usra.edu Interestingly, the molecular diversity of amines in Orgueil is lower than in Murchison. usra.edu

The Stardust mission, which returned samples from comet Wild 2, also provided evidence for extraterrestrial amines. Trace amounts of methylamine and ethylamine were detected in the comet-exposed aerogel. astrochemistry.org The enhanced relative abundances of these amines in the cometary samples compared to control samples, along with distinct methylamine to ethylamine ratios, suggest their origin from comet Wild 2. astrochemistry.org This finding indicates that these volatile amines were likely formed on energetically processed icy grains containing ammonia, methane, and ethane. astrochemistry.org

The following table presents a comparison of methylamine concentrations in different extraterrestrial samples:

| Extraterrestrial Sample | Methylamine Concentration (nmol/g) |

| Murchison Meteorite | 85.1 ± 7.7 |

| Orgueil Meteorite | 331.5 ± 0.5 |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are crucial for predicting and interpreting spectroscopic data, offering a detailed understanding of molecular electronic structure and its influence on observable properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H, 13C, and 15N nuclei is a primary application of quantum chemical methods. Density Functional Theory (DFT) is the predominant computational framework used for these calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge-invariance. Methylamine (B109427) itself serves as a benchmark molecule for validating these computational methodologies.

1H NMR Chemical Shifts: In experimental 1H NMR spectra, the methyl protons (CH3) and the amine protons (NH2) of methylamine typically resonate in close proximity, often appearing as a singlet around 2.4 ppm. This apparent singlet is frequently attributed to rapid proton exchange between amine molecules, which averages out spin-spin coupling. docbrown.info Computational studies using DFT functionals like B3LYP and M06-2X, coupled with basis sets such as TZVP and 6-311+G(d,p), have been employed to predict these shifts. nih.govnih.gov The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects using models like CPCM. mdpi.com

13C NMR Chemical Shifts: Calculations for 13C chemical shifts in methylamine and related compounds have been performed using various DFT methods. nih.govnih.govresearchgate.netresearchgate.netacs.org For instance, studies have correlated experimental 13C chemical shifts with values calculated using DFT methods like OPBE/6-31G* with B3LYP/6-31G* optimized geometries. researchgate.net The computational prediction of 13C NMR chemical shifts has proven effective in resolving ambiguities in resonance assignments, with accuracies often assessed through statistical descriptors like Root Mean Square Error (RMSE). nih.govnih.gov

15N NMR Chemical Shifts: Methylamine is also utilized as a reference compound for calculating 15N chemical shifts due to its simple chemical bonding structure. nih.gov Computational studies have investigated the impact of various chemical environments, such as N-oxidation, on 15N chemical shifts, demonstrating the sensitivity of this nucleus to electronic changes. nih.gov The development of reliable protocols for 15N chemical shift prediction using DFT-GIAO at levels like B3LYP/cc-pVDZ has been systematically explored, showing good agreement with experimental data and aiding in the assignment of regioisomers, tautomers, and protonation states. rsc.org

The methodologies applied to methylamine are directly transferable to isotopically labeled species like Methylamine-13C,15N, where accurate prediction of these shifts is crucial for spectral assignment and structural elucidation.

Spin-spin coupling constants (J-couplings) provide vital information about connectivity and through-bond interactions within a molecule. Computational methods, particularly DFT, are employed to calculate these parameters for various nuclei, including 13C-15N and 1H-13C couplings.

Studies have investigated the calculation of spin-spin coupling constants in molecules like methylamine using high-level ab initio methods and DFT benchmarks. researchgate.net The accuracy of calculated J-couplings is highly dependent on the chosen theoretical method and basis set. For instance, the CCSD (Coupled Cluster Singles and Doubles) scheme is recognized for its accuracy in calculating various types of SSCCs. researchgate.net While specific J-coupling values for this compound are not extensively detailed in the provided snippets, the methodologies for calculating 13C-1H, 15N-1H, and 13C-15N couplings are well-established within the DFT framework. researchgate.netacs.org The ability to accurately predict J-couplings is essential for detailed spectral analysis and conformational studies.

Determining the precise molecular geometry and understanding conformational preferences are fundamental to understanding a molecule's properties. Quantum chemical calculations, primarily DFT, are used to optimize molecular structures, yielding bond lengths, bond angles, and dihedral angles.

For methylamine, optimizations at levels such as B3LYP/6-311G(d,p) have yielded geometrical parameters that show significant similarity to experimental data. researchgate.net Conformational analysis involves exploring the potential energy surface to identify stable conformers. While methylamine itself has a relatively simple conformational landscape (primarily rotation around the C-N bond), computational methods are vital for studying more complex derivatives or interactions where subtle conformational preferences can significantly influence spectroscopic properties. acs.orguq.edu.au The optimization of geometries is a prerequisite for accurate calculation of spectroscopic parameters like NMR chemical shifts and coupling constants.

Molecular Dynamics and Simulation Studies of Labeled Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in condensed phases, including solvation effects and time-dependent properties. For isotopically labeled systems like this compound, MD simulations can provide insights into how these labels influence or are influenced by the molecular environment.

Studies have utilized ab initio MD (aiMD) simulations combined with DFT to calculate NMR chemical shifts in solution, such as for sodium ions in methylamine solutions. nsf.gov These simulations allow for the analysis of NMR shielding tensors averaged over molecular trajectories, capturing the dynamic effects of solvation. nsf.govmdpi.com The conductor-like screening model (COSMO) and other polarizable continuum models are often employed to represent bulk solvent effects, providing a more realistic depiction of molecules in solution. mdpi.comnih.govnsf.govresearchgate.net The inclusion of dynamic effects through aiMD has been shown to noticeably improve the accuracy of NMR parameter calculations compared to static, 0 K optimizations. mdpi.com Such dynamic simulations are particularly relevant for understanding the behavior of labeled molecules in complex biological or chemical environments.

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry plays a critical role in elucidating reaction mechanisms and mapping energy landscapes, providing detailed step-by-step pathways and identifying transition states and intermediates. For methylamine, these studies can focus on its role as a reactant or nucleophile in various chemical transformations.

The modeling of reaction mechanisms often involves calculating activation energies and reaction barriers using DFT. researchgate.netuq.edu.au Isotopic labeling, such as with 13C or 15N, can be experimentally used to trace reaction pathways, and computational studies can then model these specific labeled pathways to validate experimental findings. uq.edu.au By analyzing the energy landscape, researchers can understand the preferred reaction routes, the stability of intermediates, and the factors governing reaction rates. While specific reaction mechanisms involving this compound are not detailed in the provided search results, the general computational approaches for reaction mechanism modeling are well-established and applicable to such systems.

Future Directions and Emerging Applications

Advances in Isotopic Labeling Technologies and Strategies

The accessibility and application of Methylamine-13C,15N are intrinsically linked to the technologies used for its synthesis. Historically, the production of isotopically labeled compounds involved complex, multi-step syntheses using enriched precursors. However, the field of isotopic labeling is undergoing rapid evolution, with new strategies promising more efficient, cost-effective, and sustainable production. musechem.com

Future advancements are expected to focus on late-stage isotopic labeling, a technique that introduces the stable isotopes into the molecule at a later point in the synthetic sequence. This approach is more atom-economical and allows for the labeling of more complex molecules derived from methylamine (B109427) without requiring a complete re-synthesis from basic labeled building blocks. youtube.com Furthermore, innovations in catalysis and flow chemistry are enabling the development of greener and more efficient labeling processes, which could reduce the cost and environmental impact of producing this compound. musechem.com

Another emerging strategy is the development of cell-free protein synthesis systems, which allow for precise control over the amino acids incorporated into a protein. While not directly for the synthesis of methylamine itself, these systems highlight the trend towards highly controlled, bio-inspired synthetic methods that could be adapted for producing labeled precursors or derivatives.

| Labeling Strategy | Description | Implications for this compound |

| Traditional Synthesis | Multi-step synthesis starting from simple, commercially available isotopically labeled precursors. | Foundational method, but can be costly and time-consuming. |

| Late-Stage Functionalization | Introduction of 13C and 15N isotopes in the final steps of a synthetic route. | Enables more efficient synthesis of complex methylamine derivatives and reduces overall cost. musechem.com |

| Flow Chemistry | Continuous manufacturing process offering precise control over reaction conditions. | Improves yield, safety, and scalability of this compound production. |

| Green Chemistry Approaches | Use of sustainable catalysts and solvents to minimize environmental impact. | Reduces waste and aligns production with modern environmental standards. musechem.com |

These evolving synthetic methodologies will likely make this compound and its derivatives more readily available, encouraging their use in a broader range of research applications.

Integration with Hybrid Analytical Platforms

The true potential of a dual-labeled tracer like this compound is realized through its analysis. Modern analytical chemistry increasingly relies on hybrid or hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry (MS) or the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of stable isotope-labeling with techniques like MS and NMR has significantly advanced the utility of these compounds in absorption, distribution, metabolism, and excretion (ADME) studies. acs.org

In mass spectrometry-based platforms, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as an ideal internal standard. Because it is chemically identical to its unlabeled counterpart, it co-elutes during the chromatographic separation, but its distinct mass-to-charge ratio allows for its unambiguous detection. This enables highly accurate and precise quantification of methylamine in complex biological matrices, overcoming issues of ion suppression or matrix effects. youtube.com

In the realm of NMR spectroscopy, the presence of both 13C and 15N nuclei is highly advantageous. Multidimensional NMR experiments (e.g., 1H-13C HSQC, 1H-15N HSQC) can be used to resolve overlapping signals and definitively track the incorporation of the methyl group and the amine group into various metabolites. medchemexpress.com This was demonstrated in early studies on methylamine metabolism in Pseudomonas species, where 13C and 15N NMR were used to monitor the flow of carbon and nitrogen from methylamine into central metabolism. researchgate.netnih.gov Future applications will likely involve more advanced, high-field NMR techniques coupled with mass spectrometry to provide a comprehensive picture of metabolic networks.

| Analytical Platform | Advantage of Using this compound | Research Application Example |

| GC-MS/LC-MS | Serves as a perfect internal standard for precise quantification. youtube.com | Pharmacokinetic studies; quantifying methylamine levels in biological fluids or environmental samples. |

| High-Resolution MS (HRMS) | Allows for unequivocal identification of metabolites containing the 13C and 15N labels based on exact mass. | Metabolite identification and metabolic flux analysis. nih.gov |

| NMR Spectroscopy | Enables simultaneous, non-destructive tracking of both the carbon and nitrogen atoms through metabolic pathways. medchemexpress.com | Elucidating complex biochemical transformations in living systems. |

| MS/NMR Hybrid Systems | Provides complementary data: MS for sensitivity and quantification, NMR for structural confirmation. | Comprehensive structural and quantitative analysis of novel metabolic products derived from methylamine. |

The integration of this compound with these powerful analytical platforms provides a multi-faceted approach to mechanistic and kinetic studies, offering deeper insights than could be achieved with singly labeled compounds or traditional analytical methods alone. symeres.com

Expansion into Novel Research Domains and Interdisciplinary Studies

Beyond its established use in metabolic and pharmaceutical research, the unique properties of this compound position it for valuable applications in several emerging and interdisciplinary fields.

Environmental Science and Agriculture: Methylamine is a key intermediate in the biogeochemical nitrogen cycle and a degradation product of some pesticides and herbicides. Using this compound as a tracer can help elucidate the environmental fate of these compounds. alfa-chemistry.com Researchers can track its uptake by soil microorganisms, its potential leaching into groundwater, and its contribution to atmospheric chemistry. This dual-labeling approach allows for the differentiation of carbon and nitrogen pathways, providing critical data for environmental modeling and agricultural best practices. alfa-chemistry.com

Neurochemistry and Toxicology: Methylamine is structurally related to important neurotransmitters and is a known precursor in the illicit synthesis of methamphetamine. The use of this compound could serve as a powerful tool in forensic science to trace the origin of seized materials. In a research context, it could be used to study the in vivo metabolism of small amines in the brain and their potential role in neurological processes or the mechanisms of toxicity of related compounds.

Materials Science: In the synthesis of advanced materials like organic-inorganic perovskites or zeolites, methylamine is often used as a templating agent or a source of carbon and nitrogen. Introducing this compound could allow researchers to use solid-state NMR and other analytical techniques to precisely track how the methylamine molecule is incorporated into the final material structure, how it influences crystal growth, and what its ultimate fate is during thermal processing.

Astrochemistry and Prebiotic Chemistry: Methylamine has been detected in interstellar space and is considered a potential precursor to prebiotic molecules like amino acids. Laboratory simulations of interstellar ice chemistry using this compound could help scientists understand the reaction pathways that lead to the formation of more complex, life-building molecules, providing insights into the origins of life on Earth.

The expansion into these novel domains underscores the versatility of this compound as a molecular probe, extending its utility far beyond traditional biological studies and into the core of interdisciplinary scientific challenges.

Q & A

Q. Characterization :

- NMR Spectroscopy :

- Isotopic Purity : Validate via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS), targeting ≥98% <sup>13</sup>C and <sup>15</sup>N enrichment .

Basic: What experimental precautions are critical when handling Methylamine-<sup>13</sup>C,<sup>15</sup>N in aqueous solutions?

Methodological Answer:

- Ventilation : Use fume hoods to prevent inhalation; Methylamine vapors are corrosive .

- Protective Gear : Wear nitrile gloves and goggles to avoid skin/eye contact.

- Storage : Keep solutions at 2–8°C in airtight, chemically resistant containers (e.g., PTFE-lined caps) to minimize isotopic exchange .

- Waste Management : Neutralize with dilute HCl before disposal to prevent environmental release of labeled nitrogen .

Advanced: How can researchers resolve discrepancies in δ<sup>15</sup>N measurements when using Methylamine-<sup>13</sup>C,<sup>15</sup>N as a tracer?

Methodological Answer:

Discrepancies often arise from matrix effects or instrument drift. Mitigation strategies include:

- Chromatographic Separation : Use porous graphitic carbon (PGC) columns to isolate Methylamine-<sup>15</sup>N from interfering ions (e.g., NO3<sup>−</sup>) prior to LC-IRMS analysis .

- Calibration : Perform frequent standard injections (e.g., 50 mg/L <sup>15</sup>NH4Cl) to correct for copper reactor degradation in IRMS systems .

- Statistical Validation : Apply nested ANOVA to distinguish biological variation (e.g., soil N cycling) from analytical error .

Advanced: How can molecular dynamics (MD) simulations complement NMR data for studying Methylamine-<sup>13</sup>C,<sup>15</sup>N dynamics?

Methodological Answer:

- Backbone Flexibility : Compare MD-derived order parameters (S<sup>2</sup>) for C<sup>α</sup>–H and N–H bonds with <sup>13</sup>C/<sup>15</sup>N NMR relaxation rates. Discrepancies >10% suggest force field inaccuracies .

- Methyl Rotation Rates : MD simulations predict faster rotation rates for CH3 groups than NMR (e.g., 30 ps<sup>−1</sup> vs. 20 ps<sup>−1</sup>). Use this to refine torsional potentials in force fields .

Q. Example Validation Table :

| Parameter | MD Simulation | NMR Data | Acceptable Deviation |

|---|---|---|---|

| C<sup>α</sup>–H S<sup>2</sup> | 0.85 | 0.82 | ±0.05 |

| N–H S<sup>2</sup> | 0.78 | 0.75 | ±0.07 |

| CH3 Rotation Rate | 30 ps<sup>−1</sup> | 20 ps<sup>−1</sup> | ±10 ps<sup>−1</sup> |

Advanced: How to optimize sampling protocols for Methylamine-<sup>13</sup>C,<sup>15</sup>N tracer studies in terrestrial ecosystems?

Methodological Answer:

- Temporal Sampling : Collect soil/water samples at 0, 24, 72, and 168 hours post-application to capture short-term immobilization and mineralization .

- Spatial Stratification : Divide plots into 10-cm depth increments to track vertical isotopic dilution .

- Data Interpretation :

Key Equation :

Advanced: What strategies address isotopic dilution in Methylamine-13C,15N metabolic studies?

Methodological Answer:

- Pulse-Chase Design : Administer a short "pulse" of labeled Methylamine, followed by unlabeled substrate to track metabolite turnover .

- Compartmental Modeling : Fit time-series data to models distinguishing cytosolic vs. mitochondrial N pools .

- High-Resolution MS : Use Orbitrap or TOF-MS to detect low-abundance 13C/15N metabolites (e.g., 15N-glutamine) amid unlabeled background .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.